3-amino-4-(benzylamino)benzoic Acid

Vue d'ensemble

Description

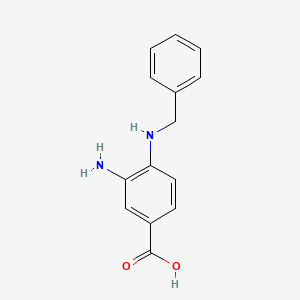

3-amino-4-(benzylamino)benzoic acid: is an organic compound with the molecular formula C14H14N2O2 It is characterized by the presence of an amino group, a benzylamino group, and a carboxylic acid group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(benzylamino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-nitro-4-chlorobenzoic acid with benzylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reduction step can be carried out using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-amino-4-(benzylamino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.

Reduction: The nitro groups can be reduced to amino groups.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Acylation: The amino groups can be acylated to form amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Acylation: Acyl chlorides or anhydrides can be used for acylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of nitro groups can regenerate the amino groups.

Applications De Recherche Scientifique

Biological Applications

1. Medicinal Chemistry

3-Amino-4-(benzylamino)benzoic acid has shown potential in drug development due to its ability to interact with biological macromolecules, including proteins and enzymes. Research indicates that compounds with similar structures exhibit anti-cancer and anti-bacterial properties. For instance, analogs of this compound have been evaluated for their efficacy against human cancer cells, demonstrating significant inhibitory activity .

2. Enzyme Inhibition

The compound has been studied for its role as an inhibitor of cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that derivatives of this compound can inhibit acetylcholinesterase with IC values below 10 µM, indicating strong potential for therapeutic applications .

Industrial Applications

1. Organic Synthesis

Due to its reactivity, this compound serves as a valuable building block in organic synthesis. It is utilized in the production of various pharmaceutical compounds and agrochemicals. The compound's ability to undergo various chemical reactions makes it suitable for creating complex molecules needed in drug formulations.

2. Material Science

This compound can be incorporated into polymer matrices to enhance material properties, such as thermal stability and mechanical strength. The incorporation of amino acids into polymers has been shown to improve their functionality for specific applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives against several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells. The mechanism involved the induction of oxidative stress and subsequent activation of caspase pathways .

Case Study 2: Cholinesterase Inhibition

In another study focusing on neuroprotection, derivatives of this compound were tested for their ability to inhibit acetylcholinesterase activity. The findings revealed that these compounds could effectively increase acetylcholine levels in synaptic clefts, thereby improving cognitive function in animal models .

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential anti-cancer and anti-bacterial properties; enzyme inhibition |

| Organic Synthesis | Building block for pharmaceuticals; versatile reactivity |

| Material Science | Enhancements in polymer properties |

| Study | Findings |

|---|---|

| Anticancer Activity | Significant cytotoxicity against cancer cell lines; apoptosis induction |

| Cholinesterase Inhibition | Effective increase in acetylcholine levels; cognitive function improvement in models |

Mécanisme D'action

The mechanism of action of 3-amino-4-(benzylamino)benzoic acid involves its interaction with specific molecular targets. The amino and benzylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The carboxylic acid group can also participate in ionic interactions, influencing the compound’s overall biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-aminobenzoic acid: Similar structure but lacks the benzylamino group.

3-amino-4-methylbenzoic acid: Similar structure but has a methyl group instead of a benzylamino group.

4-(acetylamino)-3-amino benzoic acid: Similar structure but has an acetylamino group instead of a benzylamino group.

Uniqueness

3-amino-4-(benzylamino)benzoic acid is unique due to the presence of both amino and benzylamino groups, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in different scientific and industrial applications.

Activité Biologique

3-Amino-4-(benzylamino)benzoic acid (CAS No. 66315-38-6) is a derivative of aminobenzoic acid that has garnered attention for its potential biological activities. This compound, characterized by a benzylamino group at the 4-position of the benzoic acid structure, has been investigated for various pharmacological properties, including anti-cancer and anti-inflammatory effects. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 240.29 g/mol. The compound features two nitrogen atoms and two oxygen atoms within its structure, which plays a crucial role in its biological interactions.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity against various human cancer cell lines. In vitro studies have demonstrated that the compound can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a study reported an IC50 value of less than 10 µM against several cancer cell lines, suggesting potent activity compared to standard chemotherapeutics .

The mechanism underlying the antitumor effects of this compound appears to involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell survival and proliferation, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

- Modulation of Signaling Pathways : The compound may affect various signaling pathways related to cell growth and survival, leading to increased apoptosis in tumor cells.

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been studied for anti-inflammatory effects. It has been shown to reduce the expression of inflammatory cytokines in vitro, indicating its potential use in treating inflammatory conditions .

Pharmacokinetics

Pharmacokinetic studies suggest that similar compounds exhibit good bioavailability and metabolic stability, which are critical for their therapeutic efficacy. The compound's ability to penetrate cellular membranes may enhance its effectiveness as a drug candidate.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

Propriétés

IUPAC Name |

3-amino-4-(benzylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-12-8-11(14(17)18)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSBQZWOISSWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354063 | |

| Record name | 3-amino-4-(benzylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66315-38-6 | |

| Record name | 3-amino-4-(benzylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.